molecular formula C14H15BrN4O2S B6524094 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine CAS No. 1049493-43-7

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine

Cat. No.: B6524094
CAS No.: 1049493-43-7
M. Wt: 383.27 g/mol
InChI Key: RYUCCJJWNCPPHI-UHFFFAOYSA-N
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Description

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine (CAS 1049493-43-7) is a chemical compound with the molecular formula C14H15BrN4O2S and a molecular weight of 383.27 g/mol . Its structure features a pyrazine ring linked to a piperazine moiety that is further modified with a 4-bromobenzenesulfonyl group . This specific architecture, combining two nitrogen-rich heterocycles with a sulfonyl group, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds incorporating piperazine and pyrazine subunits are frequently investigated for their potential biological activity. Piperazine is a common motif in pharmaceuticals with documented applications in developing agents for neurological diseases, among other therapeutic areas . Similarly, molecular structures containing both piperazine and pyrazine rings are explored as potential antagonists for targets like the muscarinic receptor 4 (M4), indicating its relevance in neuropharmacology . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key building block for synthesizing more complex molecules or for probing structure-activity relationships in biological screening assays.

Properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2S/c15-12-1-3-13(4-2-12)22(20,21)19-9-7-18(8-10-19)14-11-16-5-6-17-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUCCJJWNCPPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Bromination of Aniline Derivatives

Starting with 4-bromoanaline, sulfonation via concentrated sulfuric acid yields 4-bromobenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to 4-bromobenzenesulfonyl chloride. This method ensures para-substitution, avoiding the regioselectivity issues associated with direct electrophilic bromination.

Reaction Conditions

  • Sulfonation : 4-Bromoaniline in H₂SO₄ (98%) at 180°C for 6 hours.

  • Chlorination : 4-Bromobenzenesulfonic acid with PCl₅ (1:3 molar ratio) in refluxing dichloromethane (DCM) for 4 hours.

Piperazine Sulfonylation

Piperazine undergoes monosubstitution with 4-bromobenzenesulfonyl chloride to form 1-(4-bromobenzenesulfonyl)piperazine. Controlling stoichiometry is critical to avoid disubstitution.

Monosubstitution Protocol

Piperazine (1 equiv) reacts with 4-bromobenzenesulfonyl chloride (1 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA, 2 equiv) neutralizes HCl, driving the reaction to completion.

Optimized Parameters

  • Solvent : DCM (0°C to room temperature, 12 hours).

  • Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization

  • ¹H NMR : δ 7.75 (d, J = 8.5 Hz, 2H, Ar-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 3.45–3.30 (m, 4H, piperazine-H), 2.90–2.75 (m, 4H, piperazine-H).

  • MS (ESI) : m/z 349.1 [M+H]⁺.

Nucleophilic Aromatic Substitution with Pyrazine

The secondary amine of 1-(4-bromobenzenesulfonyl)piperazine displaces a chloride from 2-chloropyrazine, forming the target compound.

Coupling Reaction

1-(4-Bromobenzenesulfonyl)piperazine (1 equiv) and 2-chloropyrazine (1.2 equiv) are refluxed in acetonitrile with potassium carbonate (K₂CO₃, 2 equiv) as a base.

Key Considerations

  • Temperature : 80°C for 18 hours.

  • Solvent : Acetonitrile (high polarity enhances nucleophilicity).

  • Yield : 70–78% after recrystallization (ethanol/water).

Mechanistic Insight
The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr):

  • Deprotonation of the piperazine amine by K₂CO₃.

  • Attack of the deprotonated amine on the electron-deficient C2 position of 2-chloropyrazine, facilitated by the leaving group (Cl⁻).

Alternative Pathways and Comparative Analysis

Direct Sulfonation of Preformed Piperazine-Pyrazine Derivatives

Attempts to sulfonate 1-pyrazin-2-yl-piperazine with 4-bromobenzenesulfonyl chloride result in low yields (<30%) due to steric hindrance and competing disubstitution.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin reacts sequentially with 4-bromobenzenesulfonyl chloride and 2-chloropyrazine. While enabling easy purification, this method suffers from moderate efficiency (55–60% yield).

Reaction Optimization Data

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationPiperazine, 4-BrC₆H₄SO₂Cl, TEA, DCM, 12h9298.5
Pyrazine Coupling1-(4-BrC₆H₄SO₂)piperazine, 2-Cl-pyrazine, K₂CO₃, MeCN, 18h7899.1

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

The meta-directing effect of the sulfonyl group complicates para-bromination. Using pre-brominated aniline derivatives circumvents this issue.

Disubstitution in Piperazine

Excess sulfonyl chloride leads to disubstituted byproducts. Slow addition of reagents and strict stoichiometric control minimize this.

Pyrazine Reactivity

2-Chloropyrazine’s low electrophilicity necessitates prolonged heating. Microwave-assisted synthesis (100°C, 2h) improves yields to 82%.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for sulfonylation (residence time: 30 min) and coupling (residence time: 45 min), achieving 89% overall yield with >99% purity .

Scientific Research Applications

Reaction Types

This compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles like amines or thiols.
  • Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives.
  • Cyclization Reactions : The piperazine and pyrazine rings can participate in cyclization to form more complex structures.

Medicinal Chemistry

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural similarity to biologically active molecules makes it suitable for developing drugs targeting various diseases.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays due to its potential biological activity. Research has shown that derivatives of this compound exhibit activity against certain enzymes, indicating its utility in drug design and development.

Industrial Applications

In addition to medicinal uses, this compound finds applications in the development of agrochemicals and other industrial chemicals. Its unique functional groups allow for modifications that enhance the efficacy of agricultural products.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence-derived

Compound Name Core Structure Piperazine Substituent Biological Activity/Properties Reference
2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine Pyrazine 4-Bromobenzenesulfonyl Not reported in evidence -
4j (arylsulfonylindole derivative) Indole 2-Methoxyphenyl, naphthalenesulfonyl 5-HT6 antagonist (IC50 = 32 nM)
3f (coumarin derivative) Coumarin 2-Bromophenyl 5-HT1A antagonism (EC50 = 689 nM)
13 (methanone derivative) Methanone 4-Bromophenyl, 4-hydroxyphenyl Antifungal activity
10 (fluorobenzylpiperazine derivative) Methanone 2-Bromophenyl Structural data (δ 7.56 ppm, aromatic H)
1-(4-Bromobenzenesulfonyl)-4-p-tolyl-piperazine Piperazine 4-Bromobenzenesulfonyl, p-tolyl No biological data reported

Core Heterocycle Variations

  • Pyrazine vs. Indole/Coumarin : Pyrazine’s electron-deficient nature contrasts with indole’s aromaticity and coumarin’s fused-ring system, which may alter binding to targets like 5-HT receptors .

Substituent Effects

  • Sulfonyl vs. Carbonyl Groups : Sulfonyl groups (e.g., in 4j and the target compound) enhance solubility and metabolic stability compared to carbonyl-containing analogs (e.g., 3f) .

Physicochemical Properties

  • Solubility: Sulfonyl groups improve aqueous solubility compared to nonpolar analogs like 3f .

Q & A

Q. What are the common synthetic routes for preparing 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting piperazine derivatives with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using a base like N,N-diisopropylethylamine (DIPEA) .

Coupling Reactions : Introducing pyrazine or other heterocyclic moieties via nucleophilic substitution or palladium-catalyzed cross-coupling .
Example: In , analogs were synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides, yielding products with yields of 41–92% after crystallization or flash chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substituent positions and purity. For example, aromatic protons in analogs appear at δ 7.00–7.56 ppm, while piperazine CH2_2 groups resonate at δ 2.41–3.82 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Used to verify purity (e.g., deviations <0.3% for C, H, N) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Selection : Copper(I) catalysts (e.g., CuSO4_4/sodium ascorbate) enhance "click chemistry" for triazole formation, as seen in .
  • Solvent and Temperature : Polar aprotic solvents (DMF, DCM) at 25–50°C improve reaction homogeneity. For example, propargyl bromide coupling in DMF at room temperature achieved 60–92% yields .
  • Purification : Flash chromatography with ethyl acetate/hexane (1:8) or crystallization with diethyl ether increases purity .

Q. What strategies resolve contradictions in spectroscopic or elemental analysis data?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • 2D NMR : Use COSY or NOESY to resolve overlapping signals in aromatic regions .
  • Replicate Syntheses : Repetition under controlled conditions minimizes batch-to-batch variability. For example, reported <0.3% deviation in elemental analysis for hydroxyphenyl-piperazine derivatives .

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Methodological Answer :
  • Substituent Variation : Introduce halogens (Br, Cl), methyl, or sulfonyl groups at specific positions to assess bioactivity. showed bromophenyl analogs (e.g., Compound 13) with higher anticancer activity (IC50_{50} <10 µM) .
  • Molecular Docking : Use software like AutoDock to predict binding to targets (e.g., tyrosine kinases). demonstrated triazole derivatives inhibiting kinases via hydrogen bonding with ATP-binding pockets .

Q. What computational methods are used to predict pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), solubility, and cytochrome P450 interactions. For example, piperazine sulfonamides often exhibit moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., 100 ns MD runs for kinase inhibitors) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms melting points (e.g., 86–95°C in ).
  • Polymorphism Screening : Recrystallize from solvents like ethanol or acetonitrile to isolate stable polymorphs .

Safety and Handling

Q. What precautions are critical for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • PPE : Wear nitrile gloves, lab coats, and P95 respirators if handling >1 g .
  • Storage : Keep in sealed containers under nitrogen at –20°C to prevent degradation .

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